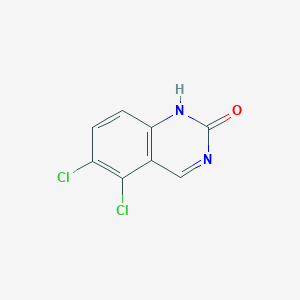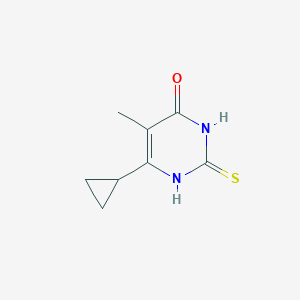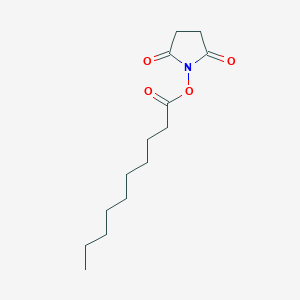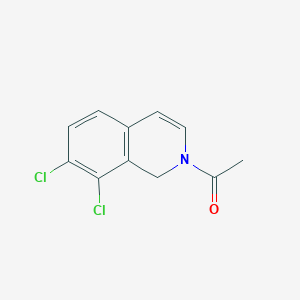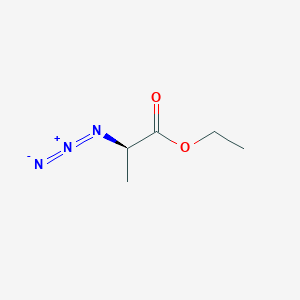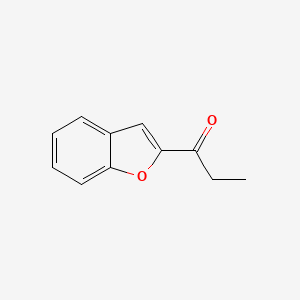![molecular formula C20H26O2 B1643000 (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is a synthetic steroidal compound It is characterized by its unique structure, which includes a methoxy group at the 3-position and a triene system spanning the 3, 5, and 9(11) positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Formation of the triene system: This can be achieved through a series of dehydrogenation reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: This can involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
科学研究应用
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. This interaction can modulate the activity of these receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application.
相似化合物的比较
Similar Compounds
Androsta-1,4,16-trien-3-one,9-fluoro-11-hydroxy-17-(methylthio): This compound has a similar steroidal structure but with different functional groups.
Androsta-1,4-diene-3,17-dione: This compound has a similar triene system but lacks the methoxy group.
Uniqueness
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is unique due to its specific combination of a triene system and a methoxy group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,9,12,15-16H,5-8,10-11H2,1-3H3/t15-,16-,19-,20-/m0/s1 |
InChI 键 |
ZFQKEKFHIHHGSL-FVCZOJIISA-N |
SMILES |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
手性 SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C)OC |
规范 SMILES |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


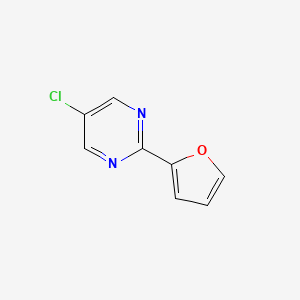

![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)
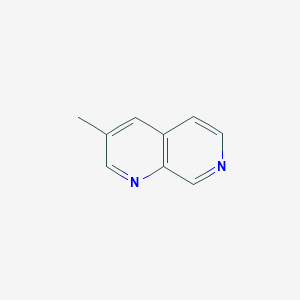
![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)
